molecular formula C2H5NO2 B027879 Glycine-d5 CAS No. 4896-77-9

Glycine-d5

Cat. No. B027879
Key on ui cas rn: 4896-77-9
M. Wt: 80.10 g/mol
InChI Key: DHMQDGOQFOQNFH-LGLHGEJLSA-N
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Patent
US03947496

Procedure details

acidifying the H2NCH2COONa with sulfuric acid in an aqueous system to form glycine and sodium sulfate.
Name
H2NCH2COONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][Na:6])=[O:4].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Na+:6].[Na+:6] |f:3.4.5|

Inputs

Step One
Name
H2NCH2COONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947496

Procedure details

acidifying the H2NCH2COONa with sulfuric acid in an aqueous system to form glycine and sodium sulfate.
Name
H2NCH2COONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][Na:6])=[O:4].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Na+:6].[Na+:6] |f:3.4.5|

Inputs

Step One
Name
H2NCH2COONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947496

Procedure details

acidifying the H2NCH2COONa with sulfuric acid in an aqueous system to form glycine and sodium sulfate.
Name
H2NCH2COONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][Na:6])=[O:4].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Na+:6].[Na+:6] |f:3.4.5|

Inputs

Step One
Name
H2NCH2COONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947496

Procedure details

acidifying the H2NCH2COONa with sulfuric acid in an aqueous system to form glycine and sodium sulfate.
Name
H2NCH2COONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][Na:6])=[O:4].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Na+:6].[Na+:6] |f:3.4.5|

Inputs

Step One
Name
H2NCH2COONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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